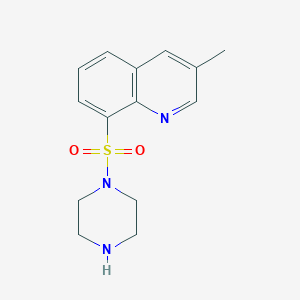

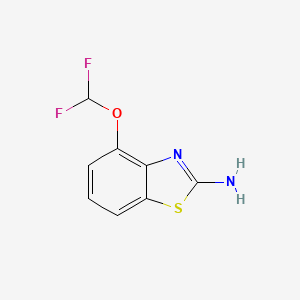

![molecular formula C9H13N5 B1415005 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1152502-18-5](/img/structure/B1415005.png)

4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Vue d'ensemble

Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

The pyrazole ring is a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms . The molecular weight of 1-methyl-1H-pyrazole, a related compound, is 82.1038 .Chemical Reactions Analysis

Pyrazoles react with various reagents in chemical reactions. For example, they can react with potassium borohydride to form a class of ligands known as scorpionates .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary depending on its specific structure. For example, pyrazole itself has a melting point of 66 to 70 °C and a boiling point of 186 to 188 °C .Applications De Recherche Scientifique

Antioxidant Activity

Pyrazole derivatives have been recognized for their antioxidant properties . These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is measured using assays like DPPH, and pyrazole derivatives often show higher activity than standard antioxidants such as ascorbic acid .

Anticancer Therapeutics

Some pyrazole compounds exhibit cytotoxic properties against cancer cell lines. They can induce cell death through mechanisms like p53-mediated apoptosis . This makes them potential candidates for anticancer drugs, especially for colorectal carcinoma cells .

Drug Development

The pyrazole ring is a common motif in many marketed drugs due to its therapeutic and pharmacological properties. It’s particularly significant in the development of drugs for treating various types of cancer, as it can be cytotoxic to several human cell lines .

Catalysis

Pyrazole-based compounds can act as ligands in catalytic processes. They can bind to metals and facilitate reactions, such as C-H bond activation, which is crucial in organic synthesis and pharmaceutical manufacturing .

Biomedical Chemistry

Tris(pyrazolyl)methane ligands, related to pyrazole structures, have applications in biomedical chemistry. They have been investigated for use in chemotherapeutics to treat diseases like colon cancer .

Pharmacophore in Drug Discovery

The pyrazole ring serves as a potent pharmacophore in drug discovery. It’s a part of many drugs with anti-inflammatory, analgesic, vasodilator, and antidepressant properties. Its ability to interact with various enzymes makes it a valuable component in medicinal chemistry .

Synthesis of Polymorphs

Pyrazole derivatives can form polymorphs, which are different crystal forms of the same compound. These polymorphs can have distinct physical and chemical properties, which is important for the development of specialized materials .

Ligand for Metal Complexes

Pyrazole derivatives can serve as ligands for metal complexes, which have a broad range of applications, including in materials science and as catalysts for organic reactions .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-7-3-12-14(9(7)10)6-8-4-11-13(2)5-8/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWFKVBDKQHKOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2=CN(N=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloropyrimidin-4-yl)oxy]aniline](/img/structure/B1414927.png)

![N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1414931.png)

![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1414934.png)

![6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B1414939.png)

![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)

![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)